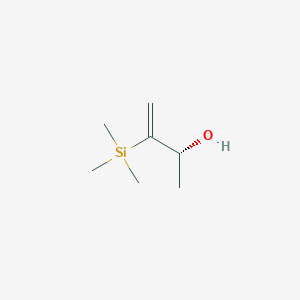
(2R)-3-(Trimethylsilyl)but-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-(Trimethylsilyl)but-3-en-2-ol is an organic compound that features a trimethylsilyl group attached to a butenol backbone. This compound is of interest in organic synthesis due to its unique structural properties and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(Trimethylsilyl)but-3-en-2-ol typically involves the introduction of the trimethylsilyl group to a suitable precursor. One common method is the hydrosilylation of an alkyne or alkene precursor using a trimethylsilyl reagent under catalytic conditions. The reaction conditions often include the use of a platinum or rhodium catalyst at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrosilylation processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-3-(Trimethylsilyl)but-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
(2R)-3-(Trimethylsilyl)but-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential role in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-3-(Trimethylsilyl)but-3-en-2-ol depends on the specific reactions it undergoes. In general, the trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-3-(Trimethylsilyl)but-3-en-1-ol: Similar structure with the hydroxyl group at a different position.
(2R)-3-(Trimethylsilyl)but-2-en-2-ol: Similar structure with the double bond at a different position.
(2R)-3-(Trimethylsilyl)but-3-en-2-one: Similar structure with a ketone group instead of a hydroxyl group.
Uniqueness
(2R)-3-(Trimethylsilyl)but-3-en-2-ol is unique due to the specific positioning of the trimethylsilyl group and the hydroxyl group, which can influence its reactivity and applications in synthesis.
Propiedades
Número CAS |
194020-48-9 |
|---|---|
Fórmula molecular |
C7H16OSi |
Peso molecular |
144.29 g/mol |
Nombre IUPAC |
(2R)-3-trimethylsilylbut-3-en-2-ol |
InChI |
InChI=1S/C7H16OSi/c1-6(8)7(2)9(3,4)5/h6,8H,2H2,1,3-5H3/t6-/m1/s1 |
Clave InChI |
MCXHBOQWMCKXBM-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](C(=C)[Si](C)(C)C)O |
SMILES canónico |
CC(C(=C)[Si](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Aziridine, 1-[(4-nitrophenyl)sulfonyl]-2-phenyl-, (2R)-](/img/structure/B12554592.png)
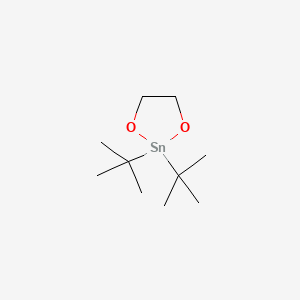

![4-[(2,6-Difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid](/img/structure/B12554598.png)
![2H-Pyran-2-one, tetrahydro-5,5-dimethyl-6-[(triphenylsilyl)methyl]-](/img/structure/B12554603.png)
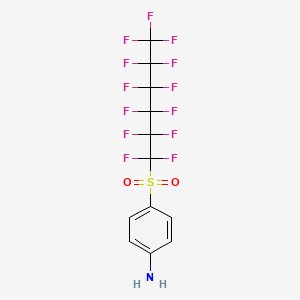
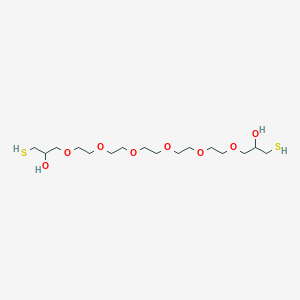


![1-Fluoro-4-[4-(4-propylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12554636.png)
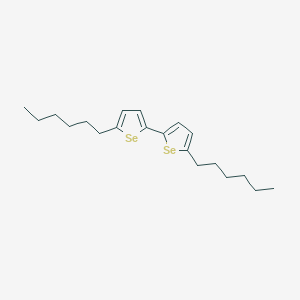

![1-[(1,3-Dichloropropan-2-yl)sulfanyl]-4-nitrobenzene](/img/structure/B12554657.png)
